molecular formula C11H15N3O6S2 B2461873 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine CAS No. 428837-53-0

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine

Cat. No.: B2461873
CAS No.: 428837-53-0
M. Wt: 349.38
InChI Key: ZVEOWUWTDJAKIN-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound with the molecular formula C11H15N3O6S2 and a molecular weight of 349.38 g/mol . This compound is characterized by the presence of both methylsulfonyl and nitrophenyl groups attached to a piperazine ring, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Enzymatic Activity

One of the significant applications of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is its role as an inhibitor of the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is involved in the metabolism of steroid hormones, which makes it crucial for treating hormonal disorders. The compound has shown efficacy in inhibiting AKR1C3, suggesting potential therapeutic uses in treating conditions such as:

  • Endometriosis
  • Polycystic Ovary Syndrome
  • Other gynecological disorders

The compound's ability to modulate steroid hormone metabolism positions it as a candidate for treating metabolic disorders and hyperproliferative conditions .

2. Anticancer Properties

Research indicates that sulfonamide-containing compounds, including derivatives of piperazine like this compound, exhibit promising antiproliferative activities against various cancer cell lines. These include:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • A431 (skin cancer)
  • PaCa (pancreatic cancer)

The sulfonamide moiety enhances the compound's hydrophilicity and bioactivity, making it a valuable target in anticancer drug development .

Biochemical Research

3. Mosquito Larvicides

The compound has been tested as an inhibitor of the Kir1 ion channel in Aedes aegypti, the mosquito responsible for transmitting diseases like Zika and dengue fever. The synthesized derivatives have shown higher potency in vitro compared to previous scaffolds, indicating their potential use as effective larvicides. This application highlights the compound's versatility beyond human health, extending into vector control strategies .

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReference
Enzyme InhibitionEffective AKR1C3 inhibitor; potential for treating hormonal disorders
Anticancer ActivityPromising antiproliferative effects against various cancer cell lines
Mosquito LarvicidesPotent inhibitors of AeKir1 channel; effective against mosquito larvae

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its isomers .

Biological Activity

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine (MSNP) is a sulfonamide-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of MSNP is C11H15N3O6S2, with a molecular weight of 349.38 g/mol. The synthesis typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane . The reaction conditions are critical for achieving high yields and purity.

The biological activity of MSNP can be attributed to its structural components:

  • Nitrophenyl Group : This group can undergo reduction to form an amino group, which may interact with various biological targets such as enzymes or receptors.
  • Sulfonyl Groups : These groups can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MSNP and its derivatives. For instance, modifications to the phenylacetamide moiety of related compounds have shown varying degrees of cytotoxicity against pancreatic cancer cell lines. Notably, compounds with bulky groups exhibited enhanced activity .

Table 1: Cytotoxicity Data for MSNP Derivatives

CompoundCell LineGI50 (μM)Activity Level
14MCF-7 (Breast)<50Active
21HT29 (Colon)14Moderate Activity
32A2780 (Ovarian)>50No Notable Activity

This table summarizes the growth inhibition (GI50) values for various derivatives tested against different cancer cell lines, indicating their relative potency.

Antimicrobial Properties

Research has also explored the antimicrobial activity of sulfonamide derivatives, including MSNP. A study demonstrated significant antibacterial effects against various bacterial strains while showing reduced efficacy against fungal strains .

Table 2: Antimicrobial Activity of MSNP Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-Alkyl DerivativeE. coli32 μg/mL
N-Aryl DerivativeS. aureus16 μg/mL

These results indicate that MSNP derivatives possess varying degrees of antimicrobial activity, which could be harnessed for therapeutic applications.

Case Studies

Several case studies have investigated the biological effects of MSNP:

  • In vitro Studies : One study assessed the cytotoxic effects of MSNP on multiple cancer cell lines using the CCK-8 assay. Results indicated that certain modifications led to increased growth inhibition compared to untreated controls .
  • Mechanistic Studies : Another investigation focused on the mechanism by which MSNP affects cellular pathways involved in cancer progression. The compound was found to downregulate specific oncogenes while upregulating tumor suppressor genes .

Properties

IUPAC Name

1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEOWUWTDJAKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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